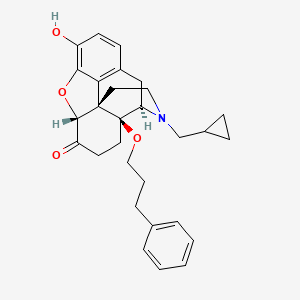

14-O-phenylpropylnaltrexone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

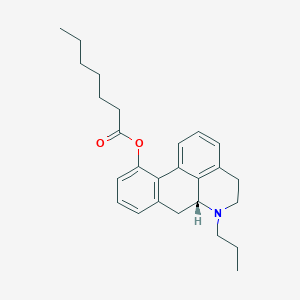

La 14-O-phénylpropylnaltrexone est un dérivé synthétique de la naltrexone, un antagoniste bien connu des récepteurs opioïdes. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte de la modulation des récepteurs opioïdes. Sa structure chimique unique lui permet d'interagir avec les récepteurs opioïdes de manière spécifique, ce qui en fait un sujet d'intérêt en recherche pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 14-O-phénylpropylnaltrexone implique généralement la modification de la molécule de naltrexone. Le processus commence par la protection des groupes hydroxyle, suivie de l'introduction du groupe phénylpropyle en position 14-O. Ceci est réalisé par une série de réactions, y compris l'estérification, la réduction et les étapes de déprotection. Les réactifs couramment utilisés dans ces réactions comprennent le bromure de phénylpropyle, le borohydrure de sodium et l'acide chlorhydrique .

Méthodes de production industrielle : La production industrielle de la 14-O-phénylpropylnaltrexone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des équipements de synthèse automatisés et des mesures strictes de contrôle qualité. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour assurer la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 14-O-phénylpropylnaltrexone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes en alcools.

Substitution : Le groupe phénylpropyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des conditions anhydres.

Substitution : Réactifs halogénés comme le bromure de phénylpropyle en présence d'une base.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 14-O-phénylpropylnaltrexone, chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions avec les récepteurs opioïdes et développer de nouvelles méthodologies de synthèse.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les affinités de liaison des récepteurs.

Médecine : Exploré comme agent thérapeutique potentiel pour la dépendance aux opioïdes et la gestion de la douleur.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le mécanisme d'action de la 14-O-phénylpropylnaltrexone implique sa liaison aux récepteurs opioïdes, en particulier aux récepteurs mu, delta et kappa. En se liant à ces récepteurs, il bloque les effets des opioïdes endogènes, modulant ainsi la perception de la douleur et réduisant les effets euphoriques associés à la consommation d'opioïdes. La structure unique du composé lui permet d'interagir avec ces récepteurs de manière spécifique, conduisant à son profil pharmacologique distinct .

Composés similaires :

Naltrexone : Le composé parent, connu pour ses propriétés antagonistes des récepteurs opioïdes.

Naloxone : Un autre antagoniste des récepteurs opioïdes ayant une durée d'action plus courte.

Buprénorphine : Un agoniste partiel des récepteurs opioïdes ayant à la fois des propriétés agonistes et antagonistes.

Unicité : La 14-O-phénylpropylnaltrexone se distingue par ses modifications structurales spécifiques, qui améliorent son affinité de liaison et sa sélectivité pour les récepteurs opioïdes. Cela en fait un outil précieux à la fois en recherche et dans les contextes thérapeutiques, offrant des avantages par rapport à d'autres composés similaires en termes d'efficacité et de spécificité .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.

Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.

Mécanisme D'action

The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .

Comparaison Avec Des Composés Similaires

Naltrexone: The parent compound, known for its opioid receptor antagonist properties.

Naloxone: Another opioid receptor antagonist with a shorter duration of action.

Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.

Uniqueness: 14-O-Phenylpropylnaltrexone stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .

Propriétés

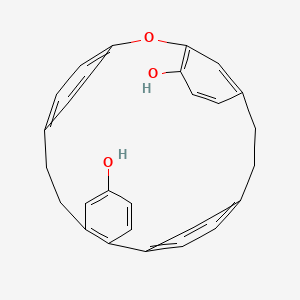

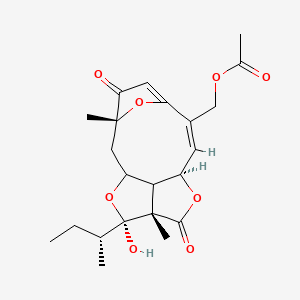

Formule moléculaire |

C29H33NO4 |

|---|---|

Poids moléculaire |

459.6 g/mol |

Nom IUPAC |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |

Clé InChI |

KOXWKZKLXNZQAO-ZLPBPMGLSA-N |

SMILES isomérique |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |

SMILES canonique |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)

![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)